molecular formula C8H15BrO2 B1625509 Methyl 5-bromo-2,2-dimethylpentanoate CAS No. 79520-52-8

Methyl 5-bromo-2,2-dimethylpentanoate

Cat. No.: B1625509
CAS No.: 79520-52-8
M. Wt: 223.11 g/mol
InChI Key: OLYOMMYVUVXSJR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,2-dimethylpentanoate is a chemical compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2,2-dimethylpentanoate can be synthesized through various methods. One common approach involves the bromination of 2,2-dimethylpentanoic acid followed by esterification with methanol . The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,2-dimethylpentanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Corresponding substituted products (e.g., amides, thioethers).

    Reduction: Alcohols.

    Oxidation: Carboxylic acids.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2,2-dimethylpentanoate involves its reactivity with various molecular targets. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to form new bonds with nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups .

Comparison with Similar Compounds

Methyl 5-bromo-2,2-dimethylpentanoate can be compared with other similar compounds such as:

    Methyl 5-chloro-2,2-dimethylpentanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 5-iodo-2,2-dimethylpentanoate: Similar structure but with an iodine atom instead of bromine.

    Methyl 5-fluoro-2,2-dimethylpentanoate: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the properties imparted by the bromine atom, which can influence the compound’s behavior in chemical reactions and its applications in research and industry .

Properties

IUPAC Name

methyl 5-bromo-2,2-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-8(2,5-4-6-9)7(10)11-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYOMMYVUVXSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516507
Record name Methyl 5-bromo-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79520-52-8
Record name Methyl 5-bromo-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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